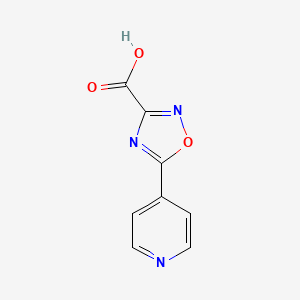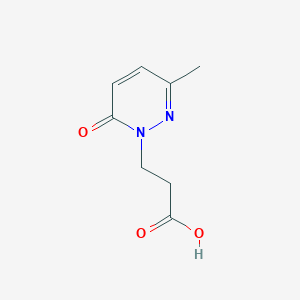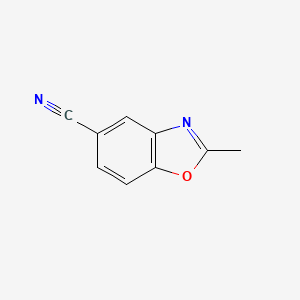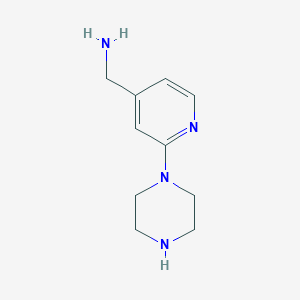
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid
描述
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrazine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position of the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with 3-methylbenzoic acid under acidic conditions. The reaction is catalyzed by polyphosphoric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation and Reduction: Products include quinones and dihydro derivatives, respectively.
科学研究应用
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-inflammatory and antioxidant agents.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine and benzoic acid moieties, respectively, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
4-(6-Chloropyrazin-2-yl)benzenesulfonamide: This compound shares the pyrazine ring with a chlorine substitution but differs in the benzenesulfonamide moiety.
2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole: Similar in structure but contains a benzo[d]imidazole ring instead of a benzoic acid moiety.
Uniqueness
4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and material science.
属性
IUPAC Name |
4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAUKRMTAPILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652311 | |
| Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-71-1 | |
| Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)





![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)



![2-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1386486.png)
![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
![[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386491.png)

